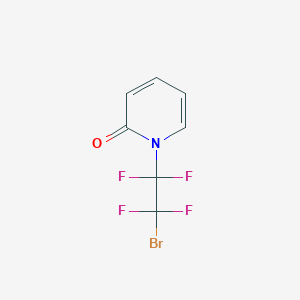![molecular formula C28H27N5O2S B2522986 4-benzyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111210-91-3](/img/structure/B2522986.png)
4-benzyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-benzyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
Quinazoline derivatives have been synthesized and studied for various biological activities. For instance, quinazoline-2-carbohydrazide derivatives have been prepared and evaluated for their antimicrobial activities, showing good to moderate activity against a variety of microorganisms. Such studies emphasize the potential of quinazoline derivatives in developing new antimicrobial agents (Özyanik et al., 2012).
Antimicrobial Activity
Compounds related to triazoloquinazoline have been synthesized for the purpose of evaluating their antimicrobial efficacy. This reflects a significant interest in exploring these compounds as potential therapeutic agents against microbial infections (Zeydi et al., 2017).
Anticancer and Enzyme Inhibition
Quinazoline derivatives have also been examined for their anticancer properties and ability to inhibit specific enzymes, such as FGFR1, which is relevant in the context of cancer treatment. The synthesis of isoindolo[2,1-a][1,2,4]triazino[2,3-c]quinazolines and their evaluation for antitumor activities and FGFR1 inhibitory activity highlight the compound's potential in cancer therapy (Voskoboynik et al., 2016).
Wirkmechanismus
Target of Action
1,2,4-Triazole-containing compounds are known to interact with a variety of enzymes and receptors in biological systems . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Mode of Action
The specific mode of action would depend on the exact structure of the compound and its target. Generally, these compounds are capable of forming specific interactions with different target receptors due to their ability to accept and donate hydrogen bonds .
Biochemical Pathways
1,2,4-Triazole-containing compounds are involved in a wide range of biochemical pathways due to their broad spectrum of biological activities. They have been reported to exhibit antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Pharmacokinetics
The ADME properties of 1,2,4-triazole-containing compounds would depend on the specific compound. These compounds are generally well-absorbed and metabolized in the body .
Result of Action
The molecular and cellular effects of these compounds can vary widely depending on their specific targets and mode of action. They have been reported to have antimicrobial, anticancer, and various other therapeutic effects .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions within the body .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid with N-isopropyl-3-methylbenzylamine followed by thionation with Lawesson's reagent and subsequent acylation with N,N-dimethylformamide dimethyl acetal.", "Starting Materials": [ "4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid", "N-isopropyl-3-methylbenzylamine", "Lawesson's reagent", "N,N-dimethylformamide dimethyl acetal" ], "Reaction": [ "Step 1: Condensation of 4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid with N-isopropyl-3-methylbenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding amide intermediate.", "Step 2: Thionation of the amide intermediate with Lawesson's reagent in an inert solvent such as dichloromethane to introduce the thioether group.", "Step 3: Acylation of the thioamide intermediate with N,N-dimethylformamide dimethyl acetal in the presence of a base such as triethylamine to form the final compound." ] } | |
CAS-Nummer |
1111210-91-3 |
Molekularformel |
C28H27N5O2S |
Molekulargewicht |
497.62 |
IUPAC-Name |
4-benzyl-1-[(3-methylphenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C28H27N5O2S/c1-18(2)29-25(34)22-12-13-23-24(15-22)33-27(32(26(23)35)16-20-9-5-4-6-10-20)30-31-28(33)36-17-21-11-7-8-19(3)14-21/h4-15,18H,16-17H2,1-3H3,(H,29,34) |
SMILES |
CC1=CC(=CC=C1)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N3CC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-methoxy-3-(4-methoxybenzyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2522903.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2522905.png)
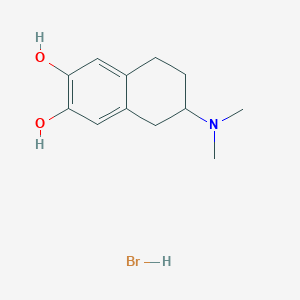
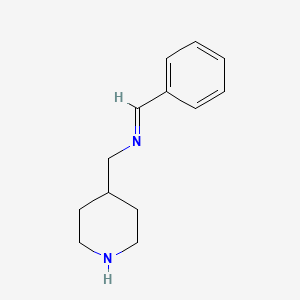
![2-Phenoxy-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2522909.png)
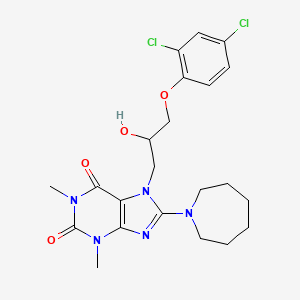
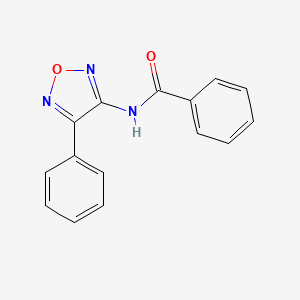

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzamide](/img/structure/B2522913.png)

